Hydrolysis Rate: 1-Chloro-1-methylcyclohexane vs. 1-Chloro-1-methylcyclopentane
The solvolytic hydrolysis rate constant of 1-chloro-1-methylcyclohexane is substantially lower than that of its five-membered ring analog, 1-chloro-1-methylcyclopentane. This difference is quantitatively attributed to the unique internal strain (I-strain) present in the six-membered ring system [1].
| Evidence Dimension | First-order hydrolysis rate constant (k₁) |
|---|---|
| Target Compound Data | k₁(cyclohexane) is 'quite small' relative to the cyclopentane derivative |
| Comparator Or Baseline | 1-Chloro-1-methylcyclopentane: k₁(cyclopentane) is 'very large' |
| Quantified Difference | The cyclopentane derivative is reported to solvolyze much faster than the cyclohexane derivative; exact k₁ values are not provided in the abstract but the relative order is unequivocally established. |
| Conditions | 25 °C in 80% ethanol |
Why This Matters
The significantly lower hydrolysis rate of the cyclohexane derivative ensures greater stability under aqueous or protic conditions, which is critical for applications requiring shelf-life stability or controlled release of the tertiary carbocation.
- [1] Brown, H. C.; Fletcher, R. S.; Johannesen, R. B. I-Strain as a Factor in the Chemistry of Ring Compounds. J. Am. Chem. Soc. 1951, 73 (1), 212–221. View Source
